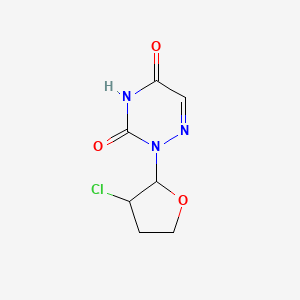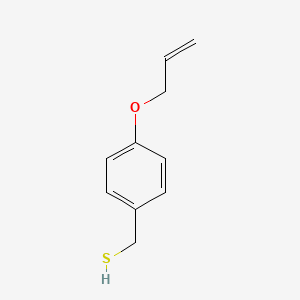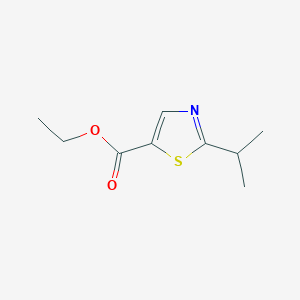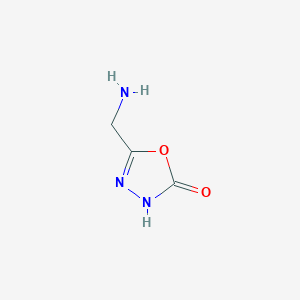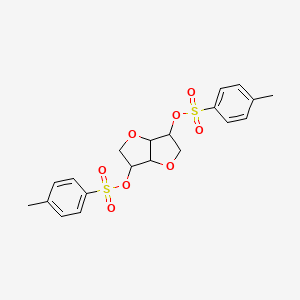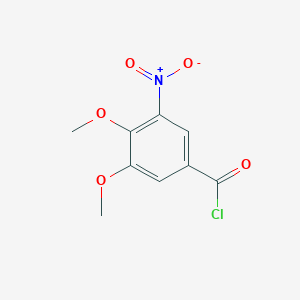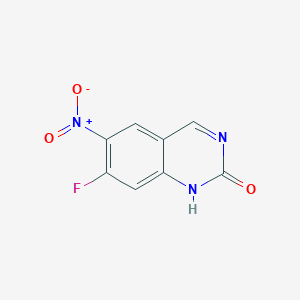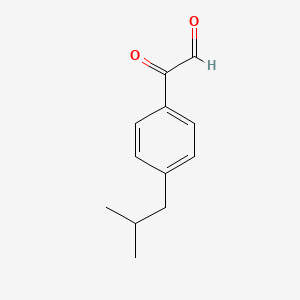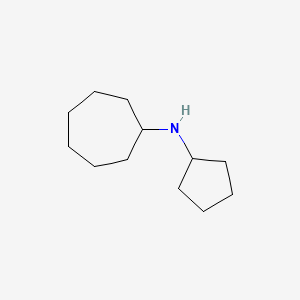
Cycloheptyl-cyclopentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptyl-cyclopentylamine is an organic compound characterized by a cyclopentyl group attached to a cycloheptanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl-cyclopentylamine typically involves the reaction of cyclopentylamine with cycloheptanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Cycloheptyl-cyclopentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: this compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Cycloheptyl-cyclopentylamine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cycloheptyl-cyclopentylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylamine: A simpler amine with a cyclopentyl group.
Cycloheptanamine: An amine with a cycloheptane structure.
N-cyclohexylcycloheptanamine: A similar compound with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
Cycloheptyl-cyclopentylamine is unique due to its specific combination of cyclopentyl and cycloheptanamine structures. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H23N |
|---|---|
Molekulargewicht |
181.32 g/mol |
IUPAC-Name |
N-cyclopentylcycloheptanamine |
InChI |
InChI=1S/C12H23N/c1-2-4-8-11(7-3-1)13-12-9-5-6-10-12/h11-13H,1-10H2 |
InChI-Schlüssel |
RFPSTLMHFYCSOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8677071.png)
![methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate](/img/structure/B8677072.png)
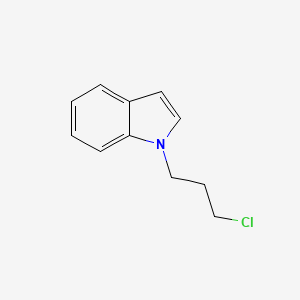
![(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE](/img/structure/B8677074.png)
![(6-Phenylimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B8677079.png)
![2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B8677080.png)
